Structural and Physicochemical Comparison with N-(3,4-Dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide
The target compound differs from its pyridin-4-yloxy regioisomer solely in the position of the pyridine nitrogen, yet no comparative IC50, Ki, or cellular activity data are available. The 6-methylpyridin-2-yloxy motif has been incorporated into substituted pyrrolidine carboxamide scaffolds claimed as SMYD2/SMYD3 inhibitors [1], but the specific contribution of the 3,4-dimethylphenyl group relative to other N‑aryl substituents listed in those patents has not been quantified.
| Evidence Dimension | Structural motif and claimed target class |
|---|---|
| Target Compound Data | 6-Methylpyridin-2-yloxy + 3,4-dimethylphenyl substituents |
| Comparator Or Baseline | N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide and other N‑aryl variants in Epizyme patent family |
| Quantified Difference | No quantitative bioactivity data available for either compound |
| Conditions | Patent disclosures (WO2016037578, US20170247326) describe SMYD2/SMYD3 biochemical assays but do not list IC50 values for the specific compound |
Why This Matters
Without comparative data, procurement decisions cannot be guided by potency or selectivity considerations.
- [1] Epizyme, Inc. Substituted Pyrrolidine Carboxamide Compounds. US Patent Application 20170247326, filed September 9, 2015. Retrieved from https://patents.justia.com/patent/20170247326. View Source
